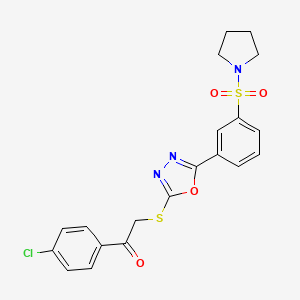
1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been evaluated for its antimicrobial properties. Studies like those conducted by Fuloria et al. (2009) have shown that certain 1,3,4-oxadiazoles demonstrate significant activity against bacterial strains such as S. aureus and P. aeruginosa, suggesting their potential as antimicrobial agents (Fuloria et al., 2009).
Synthesis and Structural Analysis
The synthesis and structural characteristics of compounds related to 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been extensively studied. For instance, Xu et al. (2005) investigated the molecular structure and bonding angles in a similar compound, providing insights into its chemical behavior and potential applications (Xu et al., 2005).
Biological Activity and Molecular Docking
The biological activity of related 1,3,4-oxadiazole compounds has been the subject of research, with studies focusing on their potential as biological inhibitors. Khalid et al. (2016) explored the butyrylcholinesterase inhibitory activity of similar compounds, alongside molecular docking studies to assess binding affinities with key enzymes (Khalid et al., 2016).
Antiviral Activity
Compounds structurally related to 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been assessed for their antiviral properties. Attaby et al. (2006) synthesized and evaluated the anti-HSV1 and anti-HAV-MBB activities of similar heterocyclic compounds, providing a foundation for further exploration of their antiviral potential (Attaby et al., 2006).
Anti-Inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of 1,3,4-oxadiazoles. Chaurasia et al. (2023) investigated a series of compounds for their anti-inflammatory activity, highlighting the therapeutic potential of this class of compounds (Chaurasia et al., 2023).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUHBHNRQAZSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate](/img/structure/B2429429.png)
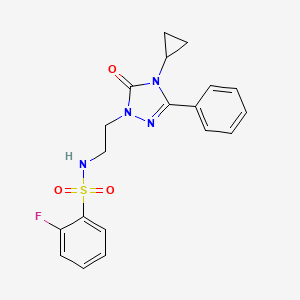
![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)

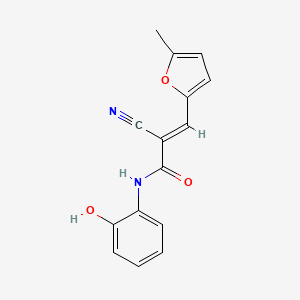
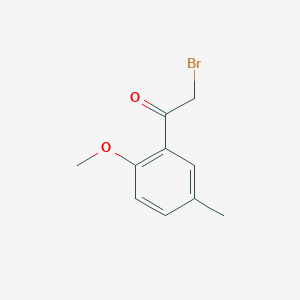

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)
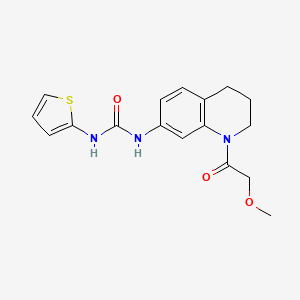
![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
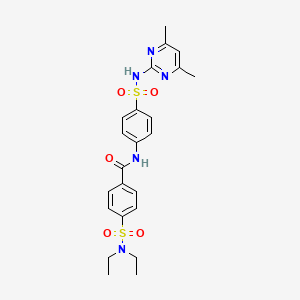
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)